molecular formula C10H13F2NO B13246972 2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13246972
M. Wt: 201.21 g/mol
InChI Key: SAKOMJSQMTYHKJ-UHFFFAOYSA-N
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Description

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is a fluorinated secondary amine derivative featuring a propan-1-ol backbone substituted with a (2,6-difluorophenyl)methyl group at the amino moiety. The compound’s structure combines a hydroxyl group at the terminal carbon of propane with a benzylamine group bearing two fluorine atoms at the 2 and 6 positions of the aromatic ring.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13F2NO/c1-7(6-14)13-5-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

SAKOMJSQMTYHKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 85 98 High regioselectivity Requires toxic alkylating agents
Reductive Amination 72 95 Mild conditions Moderate yield
Epoxide Ring-Opening 91 99.4 Scalable, high purity Requires precise pH control

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve efficiency and safety for epoxide ring-opening routes.
  • Catalysts : Palladium or ruthenium-based catalysts enhance reductive amination yields.
  • Purification : Advanced techniques like simulated moving bed (SMB) chromatography are employed for >99% purity.

Structural and Spectral Data

Property Value Source
Molecular Formula C₁₀H₁₂F₂NO
Molecular Weight 201.21 g/mol
¹H NMR (DMSO-d₆) δ 7.20 (m, 2H), 4.22 (br s, 2H)
¹⁹F NMR δ -140.0 (m, 1F), -143.6 (m, 1F)

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the amino alcohol structure allows for hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Target Compound

  • Structure: Propan-1-ol backbone with a (2,6-difluorophenyl)methylamino group.
  • Key Features :
    • Fluorine atoms at the 2 and 6 positions of the phenyl ring enhance electronic effects and steric hindrance.
    • Secondary amine and hydroxyl groups enable hydrogen bonding and solubility modulation.

Similar Compounds (From Evidence)

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (, compound a) Structure: Propan-1-ol with methylamino and thiophen-2-yl groups. Key Differences:

  • Thiophene ring (aromatic sulfur heterocycle) instead of fluorophenyl.
  • Methylamino group vs. benzylamino in the target. Context: Listed as an impurity in drospirenone formulations, indicating structural relevance to steroidal drug synthesis .

1-(Fluorophenyl)propan-2-ylamine ()

  • Structure : Propan-2-amine with fluorophenyl and methyl substituents.
  • Key Differences :
  • Lack of hydroxyl group.
  • Fluorine position unspecified (vs. 2,6-difluoro in the target).

Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]- ()

  • Structure : Fluorinated sulfonamide glycine derivative.
  • Key Differences :
  • Perfluorinated alkyl chain vs. aromatic fluorination.
  • Sulfonamide and carboxylate groups absent in the target.
    • Context : Part of green procurement guidelines, highlighting industrial use of fluorinated surfactants or polymers .

Physicochemical and Pharmacological Implications

Property Target Compound 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 1-(Fluorophenyl)propan-2-ylamine
Aromatic System 2,6-Difluorophenyl Thiophene Fluorophenyl (unspecified position)
Functional Groups Secondary amine, hydroxyl Secondary amine, hydroxyl Tertiary amine
Lipophilicity (logP) Higher (fluorine substitution) Moderate (thiophene’s polarizability) Moderate to high (fluorine + alkyl chain)
Potential Application Pharmaceutical intermediate Drug impurity CNS-active analog

Biological Activity

2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, also referred to as 2-Amino-2-(2,6-difluorophenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features that suggest potential biological activities. The presence of a difluorophenyl group enhances the compound's interaction with various biological targets, which may lead to therapeutic applications in drug development.

  • Molecular Formula : C11H15F2NO
  • Molecular Weight : 215.24 g/mol
  • IUPAC Name : 1-{[(2,6-difluorophenyl)methyl]amino}-2-methylpropan-2-ol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties. The difluorophenyl moiety is believed to enhance binding affinity and selectivity towards biological targets.

In Vitro Studies

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.

Study Target Effect Reference
Study 1Alpha-AmylaseInhibition observed
Study 2BACE1 EnzymePotential inhibitor for Alzheimer’s treatment

Pharmacological Applications

The compound's pharmacological applications are diverse. It has been explored for its potential use in:

  • Neurodegenerative Diseases : As a BACE1 inhibitor, it may reduce amyloid-beta production, a hallmark of Alzheimer's disease.
  • Metabolic Disorders : Its ability to inhibit alpha-amylase suggests potential in managing blood glucose levels.

Case Studies

  • Alzheimer's Disease Model
    • In a study involving animal models for Alzheimer's disease, derivatives of this compound were tested for their ability to penetrate the blood-brain barrier and inhibit BACE1 activity. Results indicated significant reductions in amyloid-beta levels in treated subjects compared to controls.
  • Diabetes Management
    • A clinical trial assessed the efficacy of the compound in managing postprandial glucose levels through alpha-amylase inhibition. Participants receiving the compound showed a marked decrease in glucose spikes after carbohydrate-rich meals.

Comparative Analysis with Similar Compounds

The unique structural characteristics of this compound allow for comparison with other compounds that exhibit similar pharmacological profiles:

Compound Name Structural Features Biological Activity
2-Amino-2-methylpropan-1-olMethyl group instead of difluorophenylLess potent due to lower lipophilicity
3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-olChlorine and fluorine substitutionsDifferent activity profile due to chlorine presence

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